

Triafur molecular properties and characteristics

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Compound Focus: Triafur

CAS No.: 712-68-5

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Core Molecular Properties & Characteristics

Triazole-furan hybrids are valued in medicinal chemistry for their versatile biological activities and tunable molecular properties. The table below summarizes key characteristics supported by recent research.

Property/Category	Description & Research Findings
Structural Motifs	Combines 1,2,4-triazole (a nitrogen-rich heterocycle) with a furan ring (an oxygen-containing heterocycle often derived from biomass like furfural) [1] [2].
Common Biological Activities	Antifungal, antibacterial, anticancer/anti-proliferative, antimicrobial [1] [3].

| **Sample Experimental Results** | • **Antimicrobial:** A triazole-based metal-organic framework (T@Composite) showed potent activity with Minimum Inhibitory Concentration (MIC) as low as 0.125 µg/mL against *S. aureus* and *C. albicans* [3]. • **Anti-proliferative:** Certain thiophene-linked 1,2,4-triazoles demonstrated significant growth inhibition against cancer cell lines, with GI₅₀ values reaching 3.16 µM [1]. | **Electronic & Optical Properties** | Derivatives can exhibit promising **Nonlinear Optical (NLO) properties**. One study reported a low HOMO-LUMO band gap of 4.618 eV and high first hyperpolarizability (6.317×10^{-30} esu), indicating potential for optoelectronic applications [4]. | **Role of Fluorination** | Introducing fluorine or trifluoromethyl (CF₃) groups can enhance metabolic stability,

lipophilicity, and binding selectivity, making them common strategies in optimizing furan-based drug candidates [2]. |

Experimental Protocols for Evaluation

For researchers aiming to synthesize and evaluate such compounds, here are detailed methodologies for key assays from the literature.

Protocol for Antimicrobial Activity Assessment [3]

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

- **Materials:** Mueller-Hinton broth and agar for bacteria, Sabouraud dextrose agar for fungi, sterile saline (0.45% NaCl), standardized suspension of microbial inoculum (e.g., *S. aureus*, *E. coli*, *C. albicans*).
- **Method:**
 - Prepare a stock solution of the test compound in a suitable solvent like DMSO.
 - Perform a series of two-fold dilutions of the compound in a liquid growth medium in 96-well plates.
 - Standardize the microbial inoculum to a concentration of 10^8 CFU/mL and further dilute it. Add this to each well.
 - Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
 - The **MIC** is identified as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
 - To determine the **MBC**, subculture samples from wells showing no growth onto fresh agar plates. The MBC is the lowest concentration that kills $\geq 99.9\%$ of the initial inoculum, yielding no growth on the agar.

Protocol for Anti-Proliferative Screening [1]

This describes a standard sulforhodamine B (SRB) assay to measure growth inhibition in cancer cell lines.

- **Materials:** Cancer cell lines (e.g., HCT-116, HeLa), cell culture medium and reagents, sulforhodamine B dye, acetic acid, Tris buffer.
- **Method:**

- Seed cells in 96-well tissue culture plates and pre-incubate for 24 hours.
- Expose the cells to various concentrations of the test compound for 48 hours.
- After exposure, precipitate cellular protein by adding trichloroacetic acid (TCA) and incubating.
- Wash the plates to remove TCA, then stain the protein content with SRB dye.
- Wash off unbound dye with acetic acid. Air-dry the plates.
- Solubilize the protein-bound dye with Tris buffer.
- Measure the absorbance of the solution using a plate reader. The **GI₅₀** (50% growth inhibition) value is calculated from the dose-response curve.

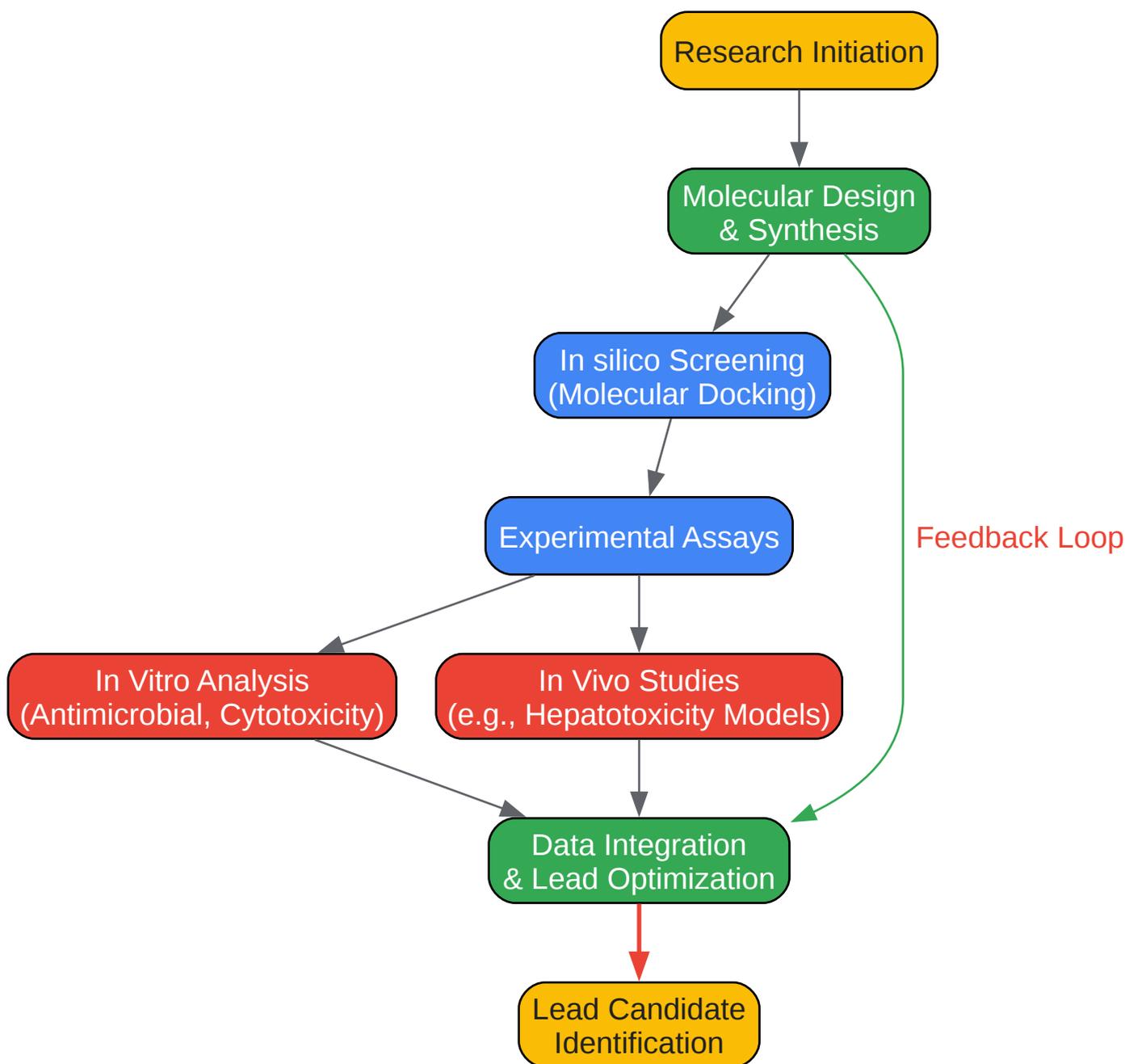
Protocol for Computational Analysis [5]

Molecular docking and dynamics simulations provide insights into binding interactions and stability.

- **Software:** Autodock Vina for docking; NAMD or similar software for Molecular Dynamics (MD) simulations; CHARMM36 force field; visualization tools like BIOVIA Discovery Studio.
- **Method - Docking:**
 - Prepare the 3D structure of the target protein (e.g., from PDB) and the ligand by adding hydrogens and charges.
 - Define a grid box around the protein's active site.
 - Run the docking simulation to generate multiple ligand conformations and rank them by binding affinity (kcal/mol).
- **Method - MD Simulations:**
 - Solvate the top-ranked docked complex in a water box and add ions to neutralize the system.
 - Perform energy minimization to remove steric clashes.
 - Run the production MD simulation for a set time (e.g., 100 ns) at constant temperature and pressure.
 - Analyze the trajectory to calculate metrics like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) to assess complex stability and residue flexibility.

Research Workflow & Signaling Pathways

The development of a triazole-furan drug candidate involves a multi-disciplinary workflow integrating synthesis, experimental testing, and computational validation. The diagram below outlines this integrated process.



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Integrated research workflow for triazole-furan hybrid drug development, combining computational and experimental approaches.

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Address: Ontario, CA 91761, United States

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